

Physical and chemical properties of 2-Benzylxyaniline

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Compound of Interest

Compound Name: 2-Benzylxyaniline

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An In-depth Technical Guide to 2-Benzylxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylxyaniline, also known as 2-(Phenylmethoxy)benzenamine, is a vital organic intermediate characterized by an aniline core functionalized with a benzyl ether at the ortho position. This strategic combination of a nucleophilic amine and a cleavable protecting group makes it a highly versatile building block in synthetic chemistry. Its primary utility lies in the construction of complex heterocyclic systems and as a precursor in multi-step syntheses of pharmacologically active molecules. This guide provides a comprehensive analysis of its core physical and chemical properties, detailed spectroscopic data for characterization, validated synthetic protocols, and an exploration of its applications, particularly within the domain of drug discovery.

Core Molecular and Physical Properties

2-Benzylxyaniline is a brown, crystalline solid at room temperature.^{[1][2]} The presence of the benzylxy group significantly influences its physical properties compared to its parent compound, 2-aminophenol. The benzyl group imparts a greater degree of lipophilicity, affecting its solubility and chromatographic behavior.

A summary of its key physical and computational properties is presented below for rapid reference.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ NO	[1][3]
Molecular Weight	199.25 g/mol	[1][3]
CAS Number	20012-63-9	[1][3]
Appearance	White to brown solid/crystalline powder	[1][2]
Melting Point	35-39 °C	[1][3]
Boiling Point	345.8 °C at 760 mmHg; 113 °C at 0.1 mmHg	[1][2]
Solubility	Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate	[2]
pKa (Predicted)	4.40 ± 0.10	[2]
LogP (Predicted)	2.8478	[4]
Topological Polar Surface Area	35.25 Å ²	[4]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for verifying the identity and purity of **2-Benzylloxyaniline** in a research or manufacturing setting. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **2-Benzylloxyaniline**. The predicted ¹H and ¹³C NMR data provide a clear fingerprint of the molecule.

- ^1H NMR: The proton spectrum is characterized by distinct regions. The aromatic region (approx. 6.7-7.5 ppm) will show complex multiplets corresponding to the nine protons on the two phenyl rings. A key singlet, integrating to two protons, will appear around 5.1 ppm, which is characteristic of the benzylic methylene (-O-CH₂-Ph) protons. A broad singlet corresponding to the amine (-NH₂) protons is also expected, though its chemical shift can vary with concentration and solvent.[5]
- ^{13}C NMR: The carbon spectrum will display 13 distinct signals in a decoupled experiment. The benzylic carbon signal is expected around 70 ppm. The aromatic carbons will appear in the typical 110-150 ppm range, with the carbon attached to the oxygen appearing further downfield than the one attached to the nitrogen.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

- N-H Stretch: Two characteristic sharp peaks are expected in the 3350-3500 cm^{-1} region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
- C-O Stretch: A strong band around 1200-1250 cm^{-1} is indicative of the aryl ether C-O bond.
- Aromatic C-H and C=C Stretches: Signals corresponding to aromatic C-H stretching will appear just above 3000 cm^{-1} , while aromatic C=C ring stretching bands will be present in the 1450-1600 cm^{-1} region.[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 199.
- Key Fragmentation: A prominent peak is expected at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺) formed upon cleavage of the ether bond. Another significant fragment

would be observed at $m/z = 108$, resulting from the loss of the benzyl group to leave the 2-aminophenoxy radical cation.^{[7][8]}

Chemical Properties and Reactivity

The reactivity of **2-Benzylxyaniline** is governed by the interplay between the nucleophilic primary amine and the stable, yet cleavable, benzyl ether protecting group. This duality is the cornerstone of its utility in organic synthesis.

Reactivity of the Amine Group

The primary aromatic amine is a potent nucleophile and a weak base. It readily undergoes standard amine reactions such as:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.

The Benzyl Ether as a Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl of 2-aminophenol. Its key feature is its stability under a wide range of conditions (e.g., basic, nucleophilic, and some oxidative/reductive conditions) while being susceptible to selective cleavage.

The primary method for deprotection is catalytic hydrogenolysis. This reaction involves treating the molecule with hydrogen gas (H_2) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction efficiently cleaves the benzyl C-O bond to yield 2-aminophenol and toluene as a byproduct. This clean and high-yielding transformation is fundamental to its role in multi-step synthesis.

The diagram below illustrates the key reactive sites of the molecule.

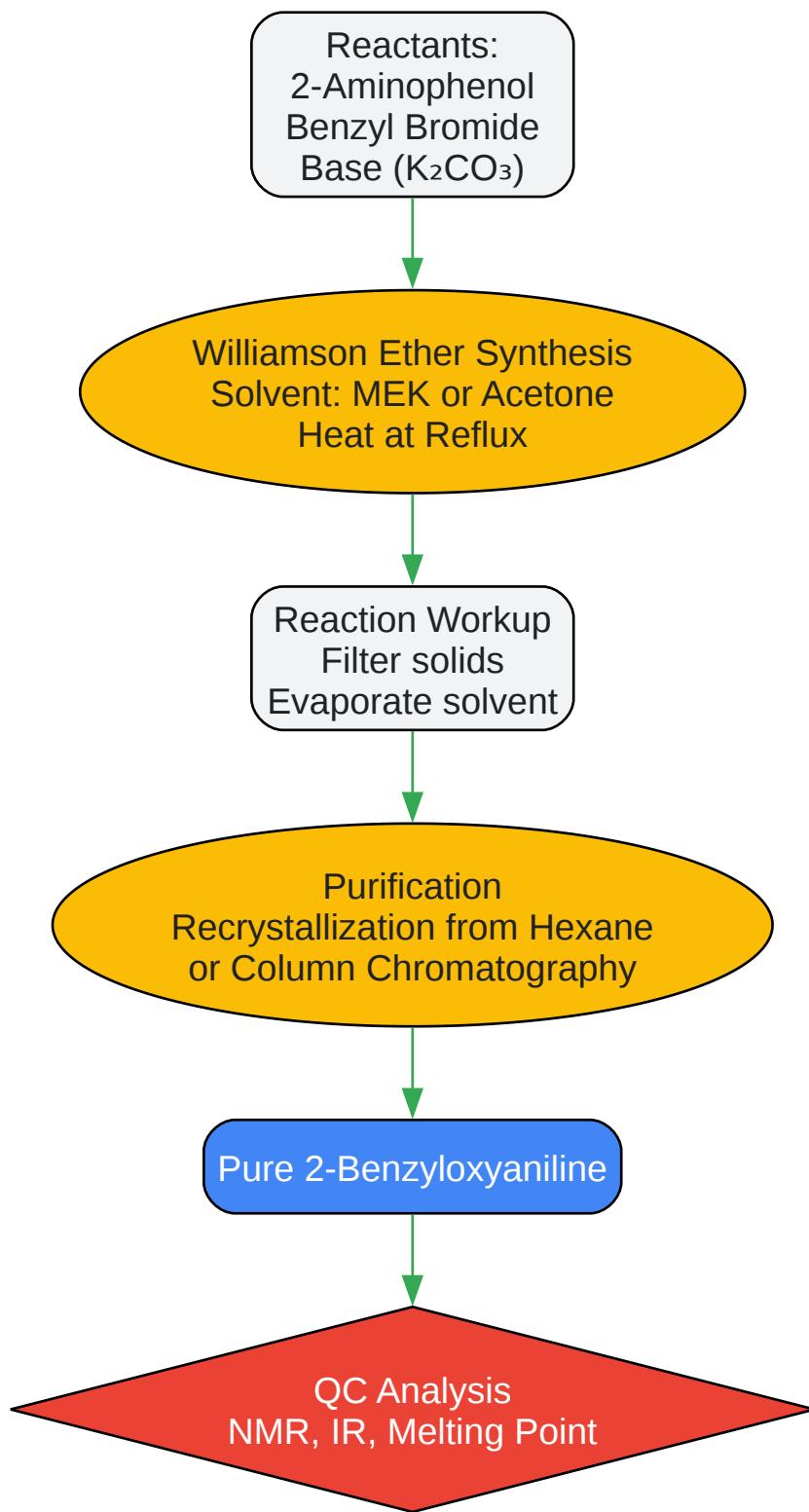
Caption: Key reactive centers in **2-Benzylxyaniline**.

Synthesis and Experimental Protocols

2-Benzylxyaniline is typically synthesized via a Williamson ether synthesis. This well-established method provides a reliable and scalable route to the target compound.

Standard Synthesis Workflow

The general workflow for synthesizing and verifying **2-Benzylxyaniline** is outlined below.



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Caption: General workflow for synthesis and quality control.

Detailed Experimental Protocol: Synthesis of 2-Benzylxyaniline

This protocol is adapted from established synthetic procedures.[\[9\]](#)

Reagents & Equipment:

- 2-Aminophenol
- Benzyl bromide (or chloride)
- Potassium carbonate (K_2CO_3), anhydrous
- Methyl ethyl ketone (MEK) or Acetone
- Hexane
- Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

- Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (1.0 eq) and methyl ethyl ketone (MEK) to make an ~0.3 M solution.
- Add Base: Add anhydrous potassium carbonate (2.5-3.0 eq) to the mixture.
- Add Alkylating Agent: While stirring, add benzyl bromide (1.0 eq) dropwise to the suspension.
- Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of MEK.
- Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

- Purification: Triturate the resulting residue with hexane, filter the solid, and dry under vacuum to yield **2-benzyloxyaniline**.^[9] Purity can be further enhanced by recrystallization or silica gel column chromatography if necessary.
- Validation: Confirm the identity and purity of the product by ¹H NMR, IR spectroscopy, and melting point analysis.

Applications in Research and Drug Development

The unique structure of **2-benzyloxyaniline** makes it a valuable precursor in the synthesis of various high-value compounds.

- Pharmaceutical Intermediates: It is a key building block for synthesizing a range of active pharmaceutical ingredients (APIs).^[10] Its derivatives have been explored for various therapeutic applications, including the development of multifunctional agents for treating Parkinson's disease.^{[11][12]} These agents often leverage the core structure for its antioxidant, metal-chelating, and anti-neuroinflammatory properties.^[11]
- Heterocyclic Chemistry: The aniline functionality is a precursor to forming heterocyclic rings. For instance, it can be used to synthesize benzoxazoles, quinolines, and other fused aromatic systems that are prevalent in medicinal chemistry.
- Chemical Research: It is used as a starting material to investigate crystal structures and in the synthesis of other organic intermediates like 2-benzyloxyphenylhydrazine.^{[1][2]} The benzyloxy pharmacophore is often introduced into molecules to create new classes of enzyme inhibitors, such as monoamine oxidase B (MAO-B) inhibitors.^[13]

Safety and Handling

As with any laboratory chemical, proper handling of **2-Benzyloxyaniline** is essential to ensure safety.

- Hazards: **2-Benzyloxyaniline** is harmful if swallowed and causes skin and serious eye irritation.^{[14][15][16]} It may also cause respiratory irritation.^{[14][15][17]}
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[18][19][20]}

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[17][18][19] Wash hands thoroughly after handling.[14][18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[2][18] Keep away from incompatible substances such as strong oxidizing agents. [17]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17][18]

Conclusion

2-Benzylxyaniline is a strategically important molecule in organic and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic profile, and, most importantly, its dual reactivity make it an indispensable tool for synthetic chemists. The ability to perform chemistry on the amine group while the ortho-hydroxyl is protected, followed by clean deprotection via hydrogenolysis, provides an elegant and efficient pathway for constructing complex molecular architectures. This guide serves as a foundational resource for researchers leveraging this versatile building block in their synthetic endeavors.

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